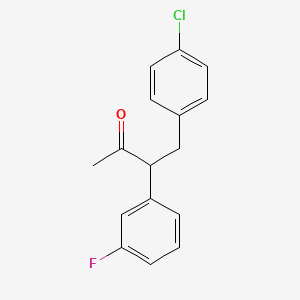
4-(4-Chlorophenyl)-3-(3-fluorophenyl)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenyl)-3-(3-fluorophenyl)butan-2-one is an organic compound that features both chlorophenyl and fluorophenyl groups attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-3-(3-fluorophenyl)butan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 3-fluorobenzaldehyde.
Aldol Condensation: These aldehydes undergo an aldol condensation reaction in the presence of a base, such as sodium hydroxide, to form the corresponding β-hydroxy ketone.
Dehydration: The β-hydroxy ketone is then dehydrated to yield the α,β-unsaturated ketone.
Hydrogenation: Finally, the α,β-unsaturated ketone is hydrogenated using a catalyst like palladium on carbon to produce this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)-3-(3-fluorophenyl)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Derivatives with substituted phenyl rings.
Scientific Research Applications
4-(4-Chlorophenyl)-3-(3-fluorophenyl)butan-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its effects on biological systems and its potential as a bioactive compound.
Mechanism of Action
The mechanism of action of 4-(4-Chlorophenyl)-3-(3-fluorophenyl)butan-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)-3-phenylbutan-2-one: Similar structure but lacks the fluorine atom.
4-(3-Fluorophenyl)-3-phenylbutan-2-one: Similar structure but lacks the chlorine atom.
4-(4-Bromophenyl)-3-(3-fluorophenyl)butan-2-one: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
4-(4-Chlorophenyl)-3-(3-fluorophenyl)butan-2-one is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity, binding affinity, and overall chemical properties
Properties
CAS No. |
922501-77-7 |
|---|---|
Molecular Formula |
C16H14ClFO |
Molecular Weight |
276.73 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-3-(3-fluorophenyl)butan-2-one |
InChI |
InChI=1S/C16H14ClFO/c1-11(19)16(13-3-2-4-15(18)10-13)9-12-5-7-14(17)8-6-12/h2-8,10,16H,9H2,1H3 |
InChI Key |
HQABUACQQGEATG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC1=CC=C(C=C1)Cl)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















